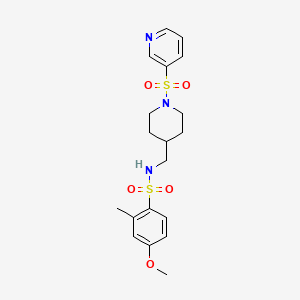
4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a sulfonamide group, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may have aromatic properties. The sulfonamide group could form hydrogen bonds with other molecules, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions . The methoxy group could potentially be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
HIV-1 Infection Prevention
The synthesis and structural characterization of methylbenzenesulfonamide derivatives, including those with structures similar to the specified compound, have shown potential as CCR5 antagonists. These antagonists can target the CCR5 receptor, which is crucial for HIV-1 entry into cells, thus providing a potential pathway for the prevention of HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
Research on piperidine derivatives, including those structurally related to the specified compound, has explored their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their effectiveness, demonstrating potential applications in protecting metal surfaces from corrosion (S. Kaya et al., 2016).
Cognitive Enhancements
Compounds structurally similar to the specified molecule have been evaluated for their affinity to human recombinant and native 5-HT6 receptors, exhibiting potent competitive antagonism. Such compounds have shown promise in enhancing cognitive functions, potentially useful in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Photodynamic Therapy
Research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has highlighted their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for photodynamic therapy applications, suggesting potential use in cancer treatment (M. Pişkin et al., 2020).
Anticancer Activity
Studies on benzenesulfonamide derivatives, including microwave-assisted synthesis of hybrid molecules, have shown significant in vitro anticancer activity against various cancer cell lines. This research indicates potential therapeutic applications in cancer treatment (Anuj Kumar et al., 2015).
Orientations Futures
Mécanisme D'action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and therapeutic potential .
Propriétés
IUPAC Name |
4-methoxy-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-15-12-17(27-2)5-6-19(15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)18-4-3-9-20-14-18/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSULTUZUNUTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2964938.png)
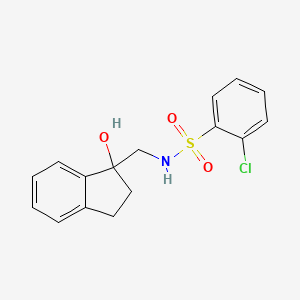

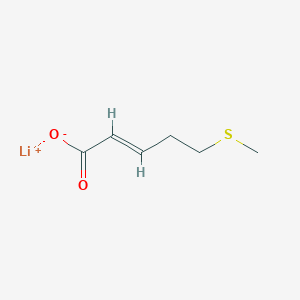
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)
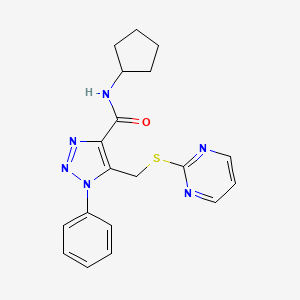
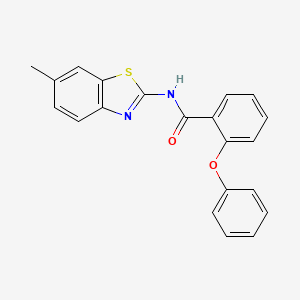
![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)
![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)
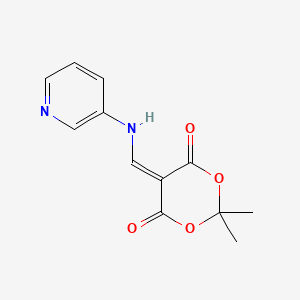
![N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2964956.png)
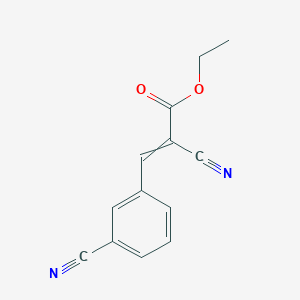
![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)